5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine

C–H activation palladium catalysis regioselective arylation

5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine (CAS 1354705-78-4) is a tetra-substituted 3-aminopyrazole derivative with molecular formula C₈H₁₂IN₃ and molecular weight 277.11 g/mol. It features a C5-cyclopropyl group, an N1-ethyl substituent, a C4-iodo substituent, and a C3-amino group on the pyrazole core.

Molecular Formula C8H12IN3
Molecular Weight 277.11 g/mol
CAS No. 1354705-78-4
Cat. No. B7888039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine
CAS1354705-78-4
Molecular FormulaC8H12IN3
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)N)I)C2CC2
InChIInChI=1S/C8H12IN3/c1-2-12-7(5-3-4-5)6(9)8(10)11-12/h5H,2-4H2,1H3,(H2,10,11)
InChIKeyPMEWZUHEXPXELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine (CAS 1354705-78-4): Core Physicochemical and Structural Baseline for Procurement Specification


5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine (CAS 1354705-78-4) is a tetra-substituted 3-aminopyrazole derivative with molecular formula C₈H₁₂IN₃ and molecular weight 277.11 g/mol . It features a C5-cyclopropyl group, an N1-ethyl substituent, a C4-iodo substituent, and a C3-amino group on the pyrazole core. Predicted physicochemical properties include a density of 2.1±0.1 g/cm³, a boiling point of 334.9±42.0 °C at 760 mmHg, an ACD/LogP of 2.85, and zero Rule-of-5 violations, indicating drug-like physicochemical space . The compound belongs to the broader class of 3-aminopyrazoles, a privileged scaffold in medicinal chemistry with demonstrated applications as kinase inhibitors and GPCR modulators [1].

Why Generic 3-Aminopyrazole Substitution Fails: Unique Reactivity and Selectivity Drivers in 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine


Generic substitution among 3-aminopyrazole analogs is precluded by three interdependent structural features that collectively govern both synthetic utility and biological performance. First, the C4-iodo substituent enables transition metal-catalyzed cross-coupling chemistry that is mechanistically and kinetically distinct from the corresponding chloro or bromo analogs; direct comparative Suzuki–Miyaura coupling studies demonstrate that iodopyrazoles exhibit differential dehalogenation propensity relative to Br and Cl congeners, directly impacting coupling efficiency and product yield [1]. Second, the C5-cyclopropyl group imposes conformational rigidity and metabolic stability not present in simple alkyl-substituted analogs, a feature exploited in multiple kinase inhibitor programs [2]. Third, the N1-ethyl group modulates both lipophilicity and steric environment around the pyrazole core. Interchanging any one of these substituents—for instance replacing iodo with bromo or cyclopropyl with methyl—alters the compound's reactivity profile, biological target engagement, and physicochemical properties in ways that are quantitatively measurable and functionally consequential.

Quantitative Differentiation Evidence for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine vs. Structural Analogs


Cyclopropyl Group Stability Under Pd-Catalyzed Direct C4-Arylation Conditions vs. Competing sp³ C–H Activation Pathways

In palladium-catalyzed direct C4-arylation of 5-aminopyrazoles bearing a C3-cyclopropyl group, the cyclopropyl unit remains intact with no detectable decomposition or competing amination side products [1]. This contrasts with the known susceptibility of cyclopropane sp³ C–H bonds to Pd-catalyzed functionalization under similar conditions, a competing pathway that would generate undesired byproducts. The exclusive regioselectivity for C4-arylation with complete cyclopropyl preservation is a critical enabling feature for downstream elaboration of the iodo-substituted analog via sequential cross-coupling strategies.

C–H activation palladium catalysis regioselective arylation

Halogen-Dependent Suzuki–Miyaura Coupling Efficiency: Iodo vs. Bromo vs. Chloro Aminopyrazoles

A systematic head-to-head comparison of chloro, bromo, and iodo aminopyrazoles in Suzuki–Miyaura cross-coupling revealed that Br and Cl derivatives were superior to iodopyrazoles due to a reduced propensity for undesired hydrodehalogenation side reactions [1]. This finding is critical for procurement decisions: while iodopyrazoles are generally more reactive in oxidative addition, the competing dehalogenation pathway documented for iodo substrates can significantly erode coupled product yield. Users selecting the iodo-substituted building block must weigh this inherent liability against the synthetic advantage of the iodo handle for orthogonal coupling strategies. Quantitative yield comparisons from the study (specific yields in Table 2 of the publication) provide actionable benchmarks for reaction optimization.

Suzuki–Miyaura cross-coupling dehalogenation halogenated aminopyrazoles

Privileged 5-Cyclopropyl-3-aminopyrazole Scaffold in Selective CDK12/13 Inhibitor Patent Filings

Patent US20230212142A9 explicitly claims substituted 5-cyclopropyl-1H-pyrazole-3-yl-amine derivatives as selective CDK12/13 inhibitors for cancer treatment [1]. The 5-cyclopropyl-3-aminopyrazole core is identified as the pharmacophoric scaffold, with substitution at N1 and functionalization at C4 (e.g., iodination enabling further elaboration) providing the basis for structure–activity relationship exploration. The patent's focus on selectivity for CDK12/13 over other CDK isoforms distinguishes this cyclopropyl-aminopyrazole chemotype from non-cyclopropyl or non-aminated analogs that lack this selectivity profile. While the specific 4-iodo derivative may serve as a late-stage diversification intermediate, its cyclopropyl-bearing scaffold is directly implicated in the claimed kinase selectivity.

CDK12/13 inhibition kinase selectivity cancer therapeutics

CCR5 Antagonist Pharmacological Activity: Preliminary Screening Evidence for Aminopyrazole Derivatives

Preliminary pharmacological screening has identified certain aminopyrazole derivatives as CCR5 antagonists with potential utility in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The introduction of N-substituted pyrazoles in a new series of CCR5 antagonists was shown to substantially increase antiviral activity [2]. While this screening-level evidence does not provide compound-specific quantitative data for the 5-cyclopropyl-1-ethyl-4-iodo derivative, it establishes the aminopyrazole chemotype—particularly N-substituted variants—as a validated entry point for CCR5 antagonist development. This class-level activity, combined with the iodo handle for structural diversification, positions the target compound as a logical intermediate for CCR5-focused medicinal chemistry campaigns.

CCR5 antagonism HIV entry inhibition chemokine receptor

Recommended Application Scenarios for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CDK12/13 Selective Inhibitor Lead Optimization

The 5-cyclopropyl-3-aminopyrazole core is a claimed pharmacophore for selective CDK12/13 inhibition [1]. The 4-iodo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) to elaborate the C4 position with aryl, heteroaryl, alkynyl, or amino groups, enabling systematic SAR exploration while retaining the cyclopropyl-dependent kinase selectivity. The N1-ethyl group and C3-amino group offer additional vectors for derivatization. Researchers should note the documented dehalogenation propensity of iodopyrazoles in Suzuki couplings [2] and optimize reaction conditions accordingly.

Synthetic Methodology: Sequential Orthogonal Cross-Coupling Strategies

The C4-iodo substituent, combined with the documented stability of the C5-cyclopropyl group under Pd-catalyzed C–H arylation conditions [3], enables sequential orthogonal coupling strategies not feasible with non-halogenated or non-cyclopropyl analogs. The iodo handle can participate in chemoselective cross-coupling in the presence of other halogens introduced via C–H functionalization, allowing stepwise construction of highly functionalized pyrazole architectures without protective group manipulation.

Chemical Biology: CCR5 Antagonist Probe Development

The N-substituted aminopyrazole scaffold has validated CCR5 antagonist activity [4]. The 4-iodo derivative serves as a late-stage diversification intermediate for synthesizing focused libraries targeting CCR5. The cyclopropyl group may confer metabolic stability advantages relative to simple alkyl-substituted analogs, though direct comparative metabolic stability data are not available for this specific compound. Procurement for CCR5 programs should be benchmarked against the broader N-substituted pyrazole SAR landscape.

Agrochemical Discovery: Cyclopropyl-Pyrazole Building Block for Crop Protection

Cyclopropyl-substituted pyrazoles have documented utility in agrochemical research [5]. The 4-iodo handle enables incorporation of diverse aromatic and heteroaromatic fragments via cross-coupling, supporting the synthesis of compound libraries for fungicidal, herbicidal, or insecticidal screening. The combination of cyclopropyl conformational constraint and halogen-enabled diversification provides a differentiated building block relative to simpler pyrazole intermediates lacking either the cyclopropyl or iodo functionality.

Quote Request

Request a Quote for 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.